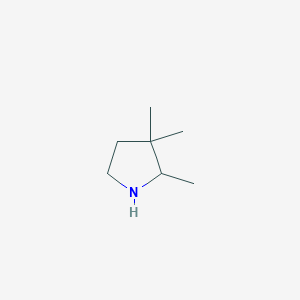

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

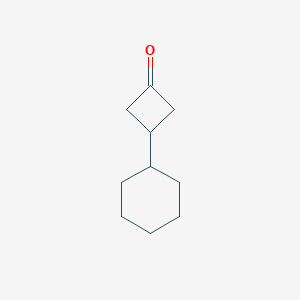

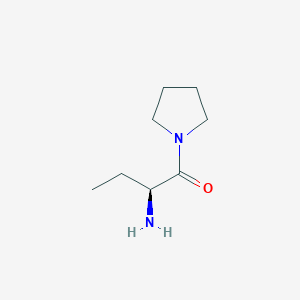

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound . It is also known as “L-Proline methyl ester hydrochloride” or "Methyl L-prolinate hydrochloride" .

Physical And Chemical Properties Analysis

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a white powder . It has a CAS Number of 2133-40-6 and an MDL Number of MFCD00012708 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results .

Applications De Recherche Scientifique

Application 1: Efficient Fmoc-Protected Amino Ester Hydrolysis

- Methods of Application: The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results or Outcomes: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application 2: Synthesis of a Protected Glycine Derivative

- Summary of the Application: L-Methionine methyl ester hydrochloride is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .

Application 3: Piperidine Derivatives

- Summary of the Application: Piperidines, which include “Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application 4: Synthesis of L-Threonine Methylester Hydrochloride

- Summary of the Application: “Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is used as a starting material for the synthesis of L-Threonine methylester hydrochloride , a compound used in biochemistry and molecular biology .

Application 5: Synthesis of 2-Methylpyridines

- Summary of the Application: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Methods of Application: The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results or Outcomes: Simple collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification .

Application 6: Manufacture of Methyl (2S)-2- [ (3R)-3- (N- {tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate

- Summary of the Application: This compound is used in the manufacture of compounds disclosed in International Patent Application, Publication No. WO 97/31023 possessing pharmacologically useful properties for use in treating autoimmune diseases or medical conditions, such as rheumatoid arthritis and other MHC Class II dependent T-cell mediated diseases .

Propriétés

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

CAS RN |

220060-08-2 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)